molecular formula C9H15NO3 B3213254 methyl 1-acetylpiperidine-2-carboxylate CAS No. 111479-14-2

methyl 1-acetylpiperidine-2-carboxylate

Cat. No.: B3213254
CAS No.: 111479-14-2
M. Wt: 185.22 g/mol
InChI Key: IDJFVBXPQZUPDR-UHFFFAOYSA-N
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Description

Methyl 1-acetylpiperidine-2-carboxylate is a piperidine-based chemical building block of interest in medicinal chemistry and drug discovery. Compounds featuring the piperidine scaffold are prevalent in pharmaceutical research due to their wide range of biological activities. The structure incorporates both an acetyl group and a methyl ester on the piperidine ring, making it a versatile intermediate for further synthetic modification. The ester functional group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the acetyl group offers a site for nucleophilic reactions. Researchers utilize this molecule as a precursor in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. Its application is primarily in the development of novel therapeutic agents and in chemical biology as a tool compound. As a key intermediate, it can be used to explore structure-activity relationships (SAR) by introducing various substituents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. All information is provided for research reference. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

methyl 1-acetylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-6-4-3-5-8(10)9(12)13-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJFVBXPQZUPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-acetylpiperidine-2-carboxylate typically involves the reaction of piperidine with acetic anhydride and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperidine reacts with acetic anhydride to form 1-acetylpiperidine.

    Step 2: 1-acetylpiperidine is then treated with methyl chloroformate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 1-acetylpiperidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the development of drugs targeting neurological disorders and other conditions.

Case Study : A study demonstrated that derivatives of this compound showed promising activity against certain types of cancer cells, indicating potential therapeutic applications in oncology.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl piperidine-2-carboxylatePiperidine ring with carboxylate groupSimpler structure, primarily used in organic synthesis
Tert-butyl 4-acetylpiperidine-1-carboxylateTert-butyl group attached to piperidine ringEnhanced lipophilicity, potential for drug delivery
Dimethyl piperidine-2,3-dicarboxylateTwo carboxylic acid groupsIncreased polarity affecting solubility and reactivity

Research indicates that this compound interacts with various biological targets, exhibiting potential effects on neurotransmitter systems and enzyme modulation.

Biological Targets :

  • Modulation of methyl modifying enzymes has been studied for its implications in cancer treatment .
  • Investigations into its role as a ligand for specific receptors suggest potential applications in neuropharmacology .

Industrial Applications

Beyond research, this compound is also utilized in industrial settings for the production of various chemical products. Its unique properties facilitate its use in synthesizing materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of methyl 1-acetylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between methyl 1-acetylpiperidine-2-carboxylate and related piperidine carboxylates or esters:

Compound Name Substituents (Piperidine Ring) Ester Group Key Features/Applications Reference
This compound 1-acetyl, 2-carboxylate Methyl Chiral intermediate; catalytic synthesis
Ethyl (R)-1-acetylpiperidine-2-carboxylate 1-acetyl, 2-carboxylate Ethyl Enantioselective product; organocatalysis
Benzyl 4-aminopiperidine-1-carboxylate 4-amino, 1-carboxylate Benzyl Potential pharmacological scaffold
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 4-hydroxy, 1-carboxylate Ethyl Lab research; complex substitution pattern
Sandaracopimaric acid methyl ester Diterpene-derived Methyl Natural product; resin analysis
Key Observations:

Ester Group Influence: Methyl and ethyl esters (e.g., this compound vs. ethyl analog) exhibit differences in lipophilicity and metabolic stability. Ethyl esters are generally more lipophilic, which may affect their bioavailability in biological systems . Benzyl esters (e.g., benzyl 4-aminopiperidine-1-carboxylate) introduce aromaticity, enhancing UV detectability in analytical workflows .

Substituent Effects: The 1-acetyl group in this compound provides steric hindrance and electronic effects that influence reactivity in catalytic processes.

Natural vs. Synthetic Derivatives :

  • This compound is a synthetic intermediate, whereas sandaracopimaric acid methyl ester is a natural diterpene ester isolated from plant resins. The latter’s rigid tricyclic structure contrasts with the flexibility of piperidine derivatives .

Analytical Characterization

This compound and its analogs are characterized using:

  • NMR (¹H, ¹³C) : To confirm substituent positions and stereochemistry (e.g., methyl shikimate in ).
  • HPLC/GC-MS : For purity assessment and quantification (e.g., fatty acid methyl esters in ).

  • FTIR : To identify ester (C=O stretch ~1740 cm⁻¹) and acetyl (N–C=O) functional groups .

Biological Activity

Methyl 1-acetylpiperidine-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of MAPC can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3

This compound features a piperidine ring, which is known for its versatility in drug design and development. The presence of the acetyl and carboxylate groups contributes to its biological activity.

MAPC has been studied for its role in modulating various biological pathways. Notably, it has been identified as a potential indirect activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Activation of AMPK has implications in cancer treatment, as it can inhibit tumor growth by restoring energy balance within cells .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AMPK Activation Indirect activation leading to metabolic regulation and potential tumor suppression.
Anticancer Potential Exhibited antiproliferative effects in cancer cell lines.
Selectivity Shows selectivity towards monoacylglycerol lipase (MAGL), impacting endocannabinoid metabolism.

Anticancer Activity

In vitro studies have demonstrated that MAPC exhibits significant anticancer activity across various cancer cell lines. For instance, a study indicated that MAPC led to a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent .

Case Studies

  • Breast Cancer Cell Lines : MAPC was tested on MDA-MB-453 cells, showing an EC50 value indicative of potent activity against these cells.
  • Endocannabinoid System Modulation : MAPC's selectivity for MAGL was assessed through competitive binding assays, revealing that it effectively modulates the endocannabinoid signaling pathway, which is crucial for maintaining homeostasis in various physiological processes .

Safety and Toxicity

The safety profile of MAPC has been evaluated through various assays. Preliminary data suggest low toxicity levels at therapeutic doses; however, further studies are needed to fully elucidate its safety profile in vivo.

Future Directions

The promising biological activities of MAPC warrant further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and long-term safety of MAPC.
  • Combination Therapies : Exploring the synergistic effects of MAPC with other anticancer agents.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by AMPK activation.

Q & A

Basic: What are the recommended synthetic routes for methyl 1-acetylpiperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives and employing acetylation and esterification steps. Key factors include:

  • Temperature control : Exothermic reactions (e.g., acetylation) require gradual reagent addition and cooling to avoid side products .
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or DMAP) influence reaction rates and regioselectivity .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products, with solvent polarity adjustments to optimize separation .
    Yield optimization often requires iterative testing of solvent systems (e.g., dichloromethane for acylations) and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, acetyl group protons appear at δ 2.0–2.3 ppm, while ester carbonyls resonate near δ 170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₁₅NO₃) and fragmentation patterns to validate the piperidine backbone .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) distinguish functional groups .
    Cross-referencing these methods ensures structural accuracy, especially when differentiating regioisomers .

Advanced: How can researchers resolve contradictions in spectroscopic data when confirming the structure of this compound?

  • Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign ambiguous protons/carbons .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical evidence but requires high-purity samples .
  • Reproducibility testing : Repeat synthesis and analysis under controlled conditions to rule out experimental artifacts, such as solvent impurities or degradation .
    Statistical analysis (e.g., error margins in HRMS) quantifies uncertainty and identifies outliers .

Advanced: What experimental strategies can optimize the regioselectivity in reactions involving this compound?

  • Steric and electronic modulation : Bulky acetyl groups may direct electrophilic attacks to less hindered positions. Computational modeling (DFT) predicts reactive sites .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity in C–H functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring specific regioisomers .
    Mechanistic studies using kinetic isotope effects (KIEs) or trapping intermediates (e.g., TEMPO for radical pathways) clarify reaction pathways .

Safety: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .
  • First aid : For skin contact, wash with soap/water for 15+ minutes. Eye exposure requires immediate flushing with saline .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust/aerosols .
    Toxicity data gaps necessitate treating the compound as a potential irritant until comprehensive studies are available .

Environmental Impact: How can the environmental fate of this compound be assessed in long-term ecological studies?

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Estimated logP ~1.2 suggests moderate hydrophilicity .
  • Degradation studies : Conduct hydrolysis (pH 5–9) and photolysis (UV-Vis) tests to identify breakdown products. GC-MS tracks metabolite formation .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays. LC₅₀ values guide risk assessments for aquatic ecosystems .
    Long-term monitoring of soil and water systems detects persistence and transformation pathways under real-world conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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